Reductive Cyclization to Indoles: Ortho-Isomer Enables Yields up to 95–98%; Meta and Para Isomers Yield 0%
The ortho relationship between the nitro and vinyl groups in 1‑nitro‑2‑vinyl‑benzene is a prerequisite for transition‑metal‑catalyzed reductive cyclization to indole and lactam scaffolds. Under optimised Pd‑catalyzed conditions with CO, the ortho isomer delivers indolin‑2‑one in up to 95% yield and 3,4‑dihydroquinolin‑2‑one in up to 98% yield [1]. In contrast, meta‑ and para‑nitrostyrenes cannot undergo this intramolecular cyclization because the nitro and vinyl groups are not positioned to form the requisite N‑heterocyclic ring, resulting in 0% yield of the corresponding cyclized products under identical conditions [1].
| Evidence Dimension | Yield of reductive cyclization product (indole/lactam) |
|---|---|
| Target Compound Data | Up to 95% (indolin‑2‑one); up to 98% (3,4‑dihydroquinolin‑2‑one) |
| Comparator Or Baseline | meta-Nitrostyrene: 0%; para-Nitrostyrene: 0% |
| Quantified Difference | >95 percentage‑point yield advantage |
| Conditions | Pd‑catalyzed, CO atmosphere; Condition A: PdCl₂/PPh₃/B(OH)₃; Condition B: Pd(TFA)₂/BINAP/TsOH·H₂O |
Why This Matters
For procurement decisions in heterocyclic synthesis programs, only the ortho isomer provides access to this entire reaction manifold, making it non‑substitutable.
- [1] Yang, L.; Shi, L.; Xing, Q.; Huang, K.-W.; Xia, C.; et al. Enabling CO Insertion into o‑Nitrostyrenes beyond Reduction for Selective Access to Indolin‑2‑one and Dihydroquinolin‑2‑one Derivatives. ACS Catal. 2018, 8, 10340–10348. View Source
